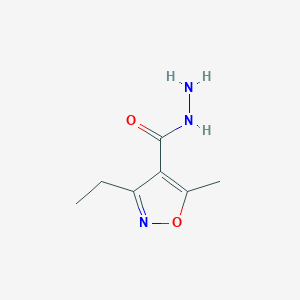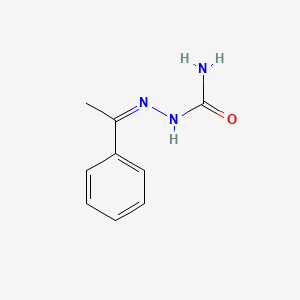
2-Chloro-4-methoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitration and Reduction: One common method to synthesize 2-Chloro-4-methoxy-N-methylaniline involves the nitration of 2-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Direct Amination: Another method involves the direct amination of 2-chloro-4-methoxybenzene using methylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Chloro-4-methoxy-N-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted aniline derivatives.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-N-methylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Environmental Analysis: It is used in the determination of aniline derivatives in environmental water samples using techniques such as liquid chromatography and mass spectrometry.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and chlorine atom on the benzene ring influence the compound’s electronic properties, affecting its binding affinity and reactivity. The methyl group on the nitrogen atom can also impact the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-methoxymethyl-N-methylaniline: Similar structure with an additional methoxymethyl group.
Uniqueness
2-Chloro-4-methoxy-N-methylaniline is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3 |
Clé InChI |
WCUHBHNXIFTFPH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
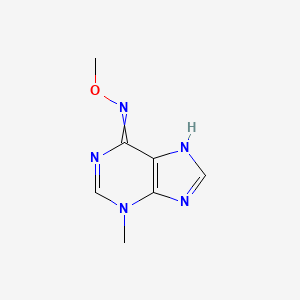

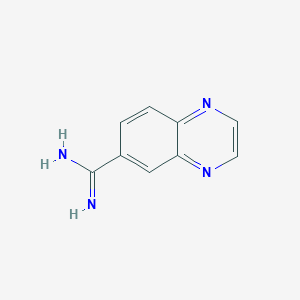
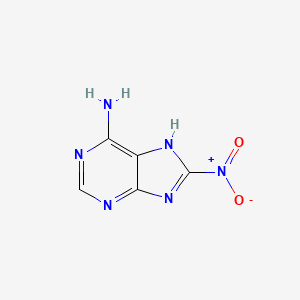

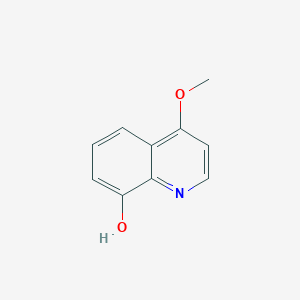

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

